molecular formula C25H32N6O B3112728 MELK-8a CAS No. 1922153-17-0

MELK-8a

Cat. No.: B3112728
CAS No.: 1922153-17-0
M. Wt: 432.6
InChI Key: BLFBSGVUERKSST-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

MELK-8a, also known as NVS-MELK8a or MELK-8ahydrochloride, is a highly potent and selective inhibitor of the Maternal Embryonic Leucine Zipper Kinase (MELK) . The IC50 of this compound for MELK is 2 nM . In addition to MELK, it also inhibits Flt3 (ITD), Haspin, and PDGFRα with IC50s of 0.18, 0.19, and 0.42 μM, respectively . MELK plays an essential role in regulating cell mitosis in a subset of cancer cells .

Mode of Action

This compound acts by inhibiting the kinase activity of MELK, which is involved in the regulation of cell cycle . This inhibition is achieved through a unique mechanism among the AMPK/Snf1 family members, where MELK is activated by auto-phosphorylation in vitro .

Biochemical Pathways

MELK is involved in several biochemical pathways related to cell cycle control, cell proliferation, apoptosis, cell migration, and cell renewal . It has been implicated in oncogenesis and resistance to cancer treatment . The inhibition of MELK by this compound impacts these pathways, potentially leading to delayed mitotic entry and associated changes in the activation of Aurora A, Aurora B, and CDK1 .

Result of Action

The inhibition of MELK by this compound leads to delayed mitotic entry in cancer cells . This is associated with delayed activation of Aurora A, Aurora B, and CDK1 . Furthermore, this compound has been shown to cause G2/M phase arrest of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the solubility and stability of the compound . Additionally, the presence of other molecules in the cellular environment can potentially interact with this compound, influencing its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MELK-8a involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of 3-alkoxy-4-pyrazolypyridine, which is then subjected to various chemical reactions to introduce the necessary functional groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is often produced in its hydrochloride salt form to enhance its solubility and stability .

Chemical Reactions Analysis

Types of Reactions

MELK-8a undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide.

    Reducing agents: Such as sodium borohydride.

    Substitution reagents: Such as alkyl halides.

Major Products Formed

The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound compound .

Scientific Research Applications

MELK-8a has a wide range of scientific research applications, particularly in the fields of:

    Chemistry: Used as a tool compound to study kinase inhibition.

    Biology: Helps in understanding the role of MELK in cell cycle regulation and apoptosis.

    Medicine: Investigated for its potential in cancer therapy, particularly in breast cancer and other MELK-dependent cancers.

    Industry: Used in the development of new therapeutic agents targeting MELK

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MELK-8a stands out due to its high potency and selectivity for MELK, with an IC50 value of 2 nM. It also exhibits selective inhibition of other kinases such as Flt3, Haspin, and PDGFRα, making it a valuable tool in cancer research .

Properties

IUPAC Name

1-methyl-4-[4-[4-[3-(piperidin-4-ylmethoxy)pyridin-4-yl]pyrazol-1-yl]phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFBSGVUERKSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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